molecular formula C11H10ClNO3 B2971428 2-(Quinolin-8-yloxy)acetic acid hydrochloride CAS No. 200505-18-6

2-(Quinolin-8-yloxy)acetic acid hydrochloride

Cat. No. B2971428
M. Wt: 239.66
InChI Key: MHKKRGYYIBSNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Quinolin-8-yloxy)acetic acid hydrochloride” is a chemical compound with the empirical formula C11H9NO3 . It is also known as “(quinolin-8-yloxy)-acetic acid” and has a molecular weight of 203.19 .


Molecular Structure Analysis

The InChI code for “2-(Quinolin-8-yloxy)acetic acid hydrochloride” is 1S/C11H9NO3/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2-(Quinolin-8-yloxy)acetic acid hydrochloride” is a powder with a melting point of 210-212 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of derivatives, such as (5,7-dichloro-quinolin-8-yloxy) acetic acid, highlight the utility of these compounds in understanding molecular conformations and vibrational properties. The use of infrared and Raman spectroscopies, along with nuclear magnetic resonance (NMR) and density functional theory (DFT), allows for detailed characterization of such molecules. These analyses reveal insights into the molecular structure, electronic delocalization, and vibrational wavenumbers, which are crucial for designing molecules with desired properties (Romano et al., 2012).

Antimicrobial Activity

Another significant application of these compounds is in the development of antimicrobial agents. For instance, succinimido(2-aryl-4-oxo-3- {((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates have demonstrated notable antibacterial and antifungal activities, indicating their potential as bases for new antimicrobial therapies (Ahmed et al., 2006).

Antiviral Properties

Compounds derived from 2-(Quinolin-8-yloxy)acetic acid have been found to be potent allosteric inhibitors of HIV-1 integrase, blocking multiple steps of HIV-1 integration. This suggests their potential application in antiretroviral therapies, offering a new approach to HIV treatment by targeting the integrase-LEDGF interaction and viral DNA integration processes (Kessl et al., 2012).

Antituberculosis Activity

Research on 2-(Quinolin-4-yloxy)acetamides has shown these compounds to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Their activity, combined with low toxicity to mammalian cells, underscores their potential in developing novel treatments for tuberculosis. These findings are critical given the global challenge of managing tuberculosis, especially drug-resistant strains (Pissinate et al., 2016).

Chemical Sensing

Quinoline derivatives have been applied in chemical sensing, such as the development of fluorescent sensors for metal ions. This application is particularly relevant in environmental monitoring and biochemistry, where selective and sensitive detection of ions like cadmium and zinc is essential. For instance, a quinoline-platform-based sensor demonstrates high selectivity and sensitivity for detecting Cd(2+) ions, distinguishing them from Zn(2+) through different sensing mechanisms. This showcases the versatility of quinoline derivatives in designing sensitive and selective sensors for environmental and biomedical applications (Zhou et al., 2012).

Safety And Hazards

The safety information available indicates that “2-(Quinolin-8-yloxy)acetic acid hydrochloride” should be handled with caution. The compound is associated with a warning signal word, and precautionary statements are provided in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-quinolin-8-yloxyacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3.ClH/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;/h1-6H,7H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKKRGYYIBSNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-8-yloxy)acetic acid hydrochloride

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